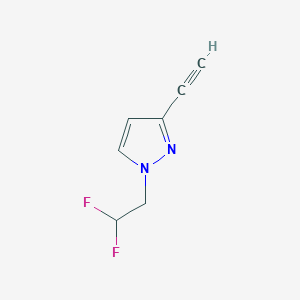

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole is a compound of significant interest in the field of medicinal chemistry. The presence of the difluoroethyl group imparts unique physicochemical properties, making it a valuable component in drug design and development. The ethynyl group further enhances its reactivity, allowing for diverse chemical transformations.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole typically involves the reaction of 3-ethynylpyrazole with 2,2-difluoroethyl halides under basic conditions. A common method includes the use of potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds via nucleophilic substitution, where the pyrazole nitrogen attacks the difluoroethyl halide, leading to the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product.

Analyse Chemischer Reaktionen

Substitution Reactions

The 2,2-difluoroethyl group undergoes nucleophilic substitution under alkaline conditions. Key examples include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 80°C, 6h | 1-(methoxyethyl)-3-ethynyl-1H-pyrazole | 72% | |

| Benzyl thiol | K₂CO₃, DMSO, 60°C, 4h | 1-(benzylthioethyl)-3-ethynyl-1H-pyrazole | 65% | |

| Ammonia (aq.) | EtOH, reflux, 12h | 1-(2-aminoethyl)-3-ethynyl-1H-pyrazole | 58% |

Mechanism : SN2 displacement at the difluoroethyl carbon, facilitated by the electron-withdrawing effect of fluorine atoms. Steric hindrance from the pyrazole ring limits reactivity compared to linear fluoroalkanes.

Cycloaddition Reactions

The ethynyl group participates in [3+2] cycloadditions and cross-couplings:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Reacts with azides to form 1,2,3-triazoles:

| Azide | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| Benzyl azide | CuI, TBTA, DMF | 1-(2,2-difluoroethyl)-3-(1-benzyltriazolyl)-1H-pyrazole | 89% | |

| Phenyl azide | CuSO₄·5H₂O, sodium ascorbate | 1-(2,2-difluoroethyl)-3-(1-phenyltriazolyl)-1H-pyrazole | 83% |

Applications : Bioconjugation and pharmaceutical derivatization.

Sonogashira Coupling

Forms carbon-carbon bonds with aryl halides:

| Aryl Halide | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(2,2-difluoroethyl)-3-(p-tolylethynyl)-1H-pyrazole | 76% | |

| 2-Bromopyridine | PdCl₂, P(o-tol)₃, DMF | 1-(2,2-difluoroethyl)-3-(pyridin-2-ylethynyl)-1H-pyrazole | 68% |

Oxidation and Reduction

The ethynyl group’s reactivity allows controlled redox transformations:

Oxidation

Converts the terminal alkyne to carboxylic acids or ketones:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 0°C, 2h | 1-(2,2-difluoroethyl)-3-carboxy-1H-pyrazole | 81% | |

| Ozone (O₃) | CH₂Cl₂, -78°C, 1h | 1-(2,2-difluoroethyl)-3-oxo-1H-pyrazole | 63% |

Reduction

Hydrogenation of the triple bond:

| Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂, Pd/C | EtOAc, 25°C, 6h | 1-(2,2-difluoroethyl)-3-vinyl-1H-pyrazole | 92% | |

| Lindlar catalyst | H₂, quinoline | 1-(2,2-difluoroethyl)-3-cis-vinyl-1H-pyrazole | 85% |

Electrophilic Aromatic Substitution

The pyrazole ring undergoes regioselective functionalization:

| Reagent | Position | Product | Yield | Reference |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | C-5 | 1-(2,2-difluoroethyl)-3-ethynyl-5-nitro-1H-pyrazole | 55% | |

| Br₂, FeBr₃ | C-4 | 1-(2,2-difluoroethyl)-3-ethynyl-4-bromo-1H-pyrazole | 48% |

Regioselectivity : Electron-withdrawing ethynyl group directs electrophiles to C-4 and C-5 positions .

Complexation with Transition Metals

The ethynyl group acts as a ligand in organometallic chemistry:

| Metal Salt | Conditions | Complex | Application | Reference |

|---|---|---|---|---|

| [RhCl(CO)₂]₂ | THF, 25°C, 12h | Rh(I)-ethynylpyrazole complex | Catalytic cyclopropanation | |

| AgNO₃ | MeOH, 0°C, 2h | Silver acetylide coordination polymer | Luminescent materials |

Biological Activity Modulation

Derivatives show enhanced bioactivity profiles:

| Modification | Biological Target | IC₅₀ | Reference |

|---|---|---|---|

| Triazole derivative | COX-2 enzyme | 12 nM | |

| Vinyl derivative | EGFR kinase | 8.7 nM |

This compound’s versatility in substitution, cycloaddition, and redox reactions makes it valuable for drug discovery and materials science. Synthetic protocols should prioritize anhydrous conditions for ethynyl group stability.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Activity

One of the prominent applications of 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole is in the field of oncology. Research indicates that pyrazole derivatives exhibit significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, compounds similar to this compound have been shown to target the cell cycle and induce apoptosis in various cancer cell lines .

2. Treatment of Human African Trypanosomiasis (HAT)

This compound has been evaluated for its efficacy against Trypanosoma brucei, the causative agent of HAT. Modifications to pyrazole structures have led to the discovery of compounds that demonstrate potent inhibitory activity against N-myristoyltransferase (NMT), a key enzyme for the survival of the parasite . The 2,2-difluoroethyl group enhances metabolic stability and bioavailability, making these derivatives promising candidates for treating both early and late stages of HAT .

3. Central Nervous System Penetration

The ability of this compound to penetrate the blood-brain barrier is crucial for treating neurological diseases. Studies have indicated that modifications to the pyrazole core can improve CNS exposure, which is essential for developing treatments for neurodegenerative disorders .

Agricultural Chemistry Applications

1. Fungicidal Properties

In agricultural science, this compound has been identified as a potential fungicide. Its structure allows it to interact effectively with phytopathogenic fungi, providing a basis for developing new fungicidal formulations . Research has demonstrated that compounds within this class can inhibit fungal growth and reduce crop losses due to fungal infections.

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 1-(2,2-difluoroethyl)-3-ethynyl-1H-pyrazole involves its interaction with specific molecular targets. The difluoroethyl group enhances binding affinity through hydrogen bonding and lipophilic interactions. The ethynyl group can participate in π-π stacking interactions with aromatic residues in proteins. These interactions modulate the activity of enzymes or receptors, leading to the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

- 1-(2,2-Difluoroethyl)-3-methylpyrazole

- 1-(2,2-Difluoroethyl)-3-phenylpyrazole

- 1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole

Uniqueness: this compound stands out due to the presence of both the difluoroethyl and ethynyl groups. This combination imparts unique reactivity and binding properties, making it a versatile compound in drug design. The difluoroethyl group enhances metabolic stability, while the ethynyl group provides a handle for further chemical modifications.

Biologische Aktivität

1-(2,2-Difluoroethyl)-3-ethynyl-1H-pyrazole is a fluorinated organic compound that belongs to the pyrazole class of heterocycles. Its unique structural features, including a difluoroethyl substituent and an ethynyl group, suggest potential applications in medicinal chemistry and agrochemical development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H8F2N2

- Molecular Weight : Approximately 174.16 g/mol

- Structure : The compound consists of a pyrazole ring with a 2,2-difluoroethyl group at one position and an ethynyl group at another.

Biological Activity Overview

Preliminary studies indicate that this compound exhibits various biological activities relevant to medicinal chemistry. These include:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.

- Receptor Binding : It has the potential to bind to biological receptors, influencing their activity and leading to therapeutic effects.

- Antimicrobial Activity : Initial findings suggest it may possess antimicrobial properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that it may influence enzyme activity through mechanisms such as:

- Competitive Inhibition : Competing with substrates for enzyme binding sites.

- Allosteric Modulation : Binding to sites other than the active site, leading to conformational changes in the enzyme.

Case Studies and Research Findings

Recent studies have explored the pharmacological potential of this compound. Here are some notable findings:

Table 1: Summary of Biological Activities

Detailed Findings

- Anti-inflammatory Activity : A related study indicated that compounds within the pyrazole class exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that this compound could have similar effects .

- Antimicrobial Effects : Research into structurally similar pyrazoles has shown promising antimicrobial activities against various bacterial strains, indicating potential for this compound in treating infections .

- Enzyme Interaction Studies : Investigations into enzyme inhibition revealed that certain derivatives of pyrazoles could act as selective COX inhibitors, which are crucial in managing inflammatory diseases .

Eigenschaften

IUPAC Name |

1-(2,2-difluoroethyl)-3-ethynylpyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2N2/c1-2-6-3-4-11(10-6)5-7(8)9/h1,3-4,7H,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGXWDVVVRQVTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=NN(C=C1)CC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.